H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2 is a synthetic peptide composed of a sequence of amino acids in their D- and L-forms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents such as carbodiimides or uronium salts.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may utilize high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2: can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids, such as methionine or cysteine, altering the peptide’s properties.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction will yield free thiol groups.
Scientific Research Applications
H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2 depends on its specific application. In biological systems, it may interact with receptors or enzymes, influencing cellular pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-OH
- H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-OMe
Uniqueness
H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2: is unique due to its specific sequence and the presence of both D- and L-amino acids. This configuration can result in distinct structural and functional properties compared to peptides composed solely of L-amino acids. The inclusion of D-amino acids can enhance stability and resistance to enzymatic degradation, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
4-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-[(5-oxopyrrolidine-2-carbonyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N16O15/c1-30(2)22-39(52(84)67-36(18-13-21-64-59(61)62)50(82)68-38(49(60)81)23-33-14-9-7-10-15-33)69-53(85)40(24-34-16-11-8-12-17-34)72-57(89)47(31(3)4)74-55(87)41(25-35-28-63-29-65-35)70-54(86)42(26-45(77)78)73-58(90)48(32(5)6)75-56(88)43(27-46(79)80)71-51(83)37-19-20-44(76)66-37/h7-12,14-17,28-32,36-43,47-48H,13,18-27H2,1-6H3,(H2,60,81)(H,63,65)(H,66,76)(H,67,84)(H,68,82)(H,69,85)(H,70,86)(H,71,83)(H,72,89)(H,73,90)(H,74,87)(H,75,88)(H,77,78)(H,79,80)(H4,61,62,64) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZUUYLDHNDZQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N16O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.